D-Glucitol-1,1'-d2

LC-MS/MS Stable Isotope Dilution Quantitative Bioanalysis

D-Glucitol-1,1'-d2 (D-Sorbitol-1,1'-d2) is the optimal internal standard for validated LC-MS/MS assays quantifying sorbitol, a NASH biomarker. Unlike perdeuterated or 13C analogs, its site-specific C1 deuteration provides a critical +2 Da mass shift without H/D back-exchange or prohibitive cost, ensuring precise matrix-effect correction and method accuracy for ICH Q2(R1) compliance. Essential for clinical biomarker validation, pharmaceutical QC, and food authenticity testing.

Molecular Formula C₆H₁₂D₂O₆
Molecular Weight 184.19
Cat. No. B1161198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucitol-1,1'-d2
SynonymsD-Sorbitol-1,1’-d2;  Glucarine-1,1’-d2;  Esasorb-1,1’-d2;  Cholaxine-1,1’-d2;  Karion-1,1’-d2;  Sionite-1,1’-d2;  Sionon-1,1’-d2; 
Molecular FormulaC₆H₁₂D₂O₆
Molecular Weight184.19
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Glucitol-1,1'-d2: Stable Isotope-Labeled Sorbitol for LC-MS Quantification and Metabolic Flux Analysis


D-Glucitol-1,1'-d2 (syn. D-Sorbitol-1,1'-d2, CAS 1931877-15-4) is a stable isotope-labeled analog of D-glucitol (sorbitol), a six-carbon sugar alcohol naturally occurring in fruits and produced via glucose reduction. The compound features two deuterium atoms substituted for hydrogen at the terminal C1 and C1' positions of the hexitol chain, yielding a molecular formula of C6H12D2O6 and a molecular weight of 184.18 g/mol . This site-specific deuteration introduces a mass shift of +2 Da relative to unlabeled sorbitol while preserving near-identical physicochemical properties including solubility, ionization efficiency, and chromatographic behavior . The compound is supplied as a white crystalline solid with isotopic enrichment typically ≥98 atom % D, a melting point of 98-100 °C, and pH stability of 5-7 at 182 g/L (25 °C) .

Why Unlabeled Sorbitol or Alternative Isotopologues Cannot Replace D-Glucitol-1,1'-d2 in Quantitative Bioanalysis


In LC-MS/MS quantification of sorbitol in biological matrices such as human plasma, unlabeled sorbitol cannot serve as an internal standard because it is chromatographically and spectrometrically indistinguishable from endogenous analyte, rendering it incapable of correcting for matrix-induced ion suppression, extraction recovery variability, or instrument drift [1]. Generic isotopologues—including perdeuterated sorbitol-d8 (Δm +8 Da) and 13C6-sorbitol (Δm +6 Da)—introduce distinct analytical liabilities: deuterium labels at exchangeable positions undergo H/D back-exchange during sample preparation or chromatographic separation, while 13C-labeled analogs exhibit negligible retention time shifts but carry a 10-100× price premium over deuterated alternatives [2]. D-Glucitol-1,1'-d2 occupies a strategic middle ground: the terminal C1 deuteration avoids exchangeable hydroxyl protons, confers a sufficient +2 Da mass separation to eliminate natural isotopic overlap in the MS1 isolation window, and maintains chromatographic co-elution with endogenous sorbitol under HILIC-UPLC conditions as validated in clinical biomarker assays [1].

Quantitative Differentiation of D-Glucitol-1,1'-d2 Against Competing Internal Standards and Tracers


Mass Spectrometry: Baseline Separation from Unlabeled Sorbitol with +2 Da Mass Shift

D-Glucitol-1,1'-d2 provides a +2 Da mass differential from unlabeled sorbitol (C6H14O6, MW 182.17), enabling MS/MS differentiation using the [M-H]⁻ or [M+NH4]⁺ precursor ion selection. In validated UPLC-MS/MS plasma assays, the deuterated standard elutes at the identical HILIC retention time as endogenous sorbitol while generating distinct MRM transitions for quantification [1].

LC-MS/MS Stable Isotope Dilution Quantitative Bioanalysis

NMR Spectroscopy: C1 Terminal Deuteration Eliminates ¹H Background in Polyol Pathway Flux Analysis

The site-specific 1,1'-d2 labeling of D-Glucitol-1,1'-d2 replaces the two magnetically equivalent protons at the terminal C1 hydroxymethyl group with deuterium (spin I=1). In ¹H NMR spectra, this eliminates the characteristic C1 proton signals (δ 3.6-3.8 ppm, multiplet) that would otherwise overlap with other carbohydrate resonances, while in ²H NMR it provides a unique spectral handle for direct detection of sorbitol metabolic flux .

Deuterium NMR Metabolic Flux Polyol Pathway

Deuterium vs. 13C Labeling: Chromatographic Co-Elution Without the Carbon-13 Cost Premium

13C-labeled internal standards co-elute perfectly with their unlabeled analytes but are expensive and limited in commercial availability. Deuterated standards exhibit a small reverse isotope effect causing slightly earlier elution, which becomes problematic under ultra-high resolution UPLC (sub-2 μm particles) where retention time differences of 0.02-0.05 min can degrade matrix effect correction [1]. D-Glucitol-1,1'-d2, with only two deuterium atoms at non-exchangeable C1 positions, minimizes this isotopic shift relative to perdeuterated analogs (sorbitol-d8, 8 deuterium atoms).

Internal Standard Selection Isotope Effect UPLC Resolution

Isotopic Enrichment ≥98 atom % D: Validated Purity for Regulatory Bioanalytical Method Validation

Commercial D-Glucitol-1,1'-d2 is supplied with certified isotopic enrichment of 98 atom % D and chemical purity of 98% . This enrichment level ensures that the residual unlabeled sorbitol content (≤2%) does not meaningfully contribute to the analyte signal in the MS quantification channel, maintaining assay linearity and lower limit of quantification (LLOQ) integrity. In the validated human plasma sorbitol assay, stable isotope-labeled sorbitol served as the internal standard enabling intra- and inter-assay precision meeting fit-for-purpose biomarker validation criteria [1].

Isotopic Purity Method Validation FDA/EMA Bioanalytical Guidance

Site-Specific C1 Labeling vs. Random Deuteration: Targeted Polyol Pathway Flux Tracking

D-Glucitol-1,1'-d2 places deuterium atoms at the C1 position—the primary oxidation site for sorbitol dehydrogenase (SDH, EC 1.1.1.14), which catalyzes the NAD⁺-dependent conversion of sorbitol to fructose. The deuterium label at C1 is retained in the resulting fructose-1-d product, allowing direct tracking of polyol pathway flux . Randomly deuterated sorbitol analogs (e.g., sorbitol-d8) distribute labels across all six carbons, losing site-specific information regarding the SDH-catalyzed step.

Site-Specific Isotopic Labeling Sorbitol Dehydrogenase Metabolic Tracing

H/D Exchange Stability: Terminal C1 Deuteration Avoids Back-Exchange Liability

Deuterium atoms located on hydroxyl groups (-OD) or alpha to carbonyls undergo rapid H/D back-exchange in protic solvents (H2O, methanol), degrading isotopic purity during sample preparation, storage, or chromatographic separation. D-Glucitol-1,1'-d2 features deuteration exclusively at the C1 carbon position (CD2OH), where the C-D bonds are covalently stable and non-exchangeable under all standard analytical conditions . This contrasts with hydroxyl-deuterated analogs, which lose label upon dissolution in aqueous buffers.

Hydrogen-Deuterium Exchange Sample Preparation LC-MS Method Robustness

Evidence-Backed Application Scenarios for D-Glucitol-1,1'-d2 Procurement


Clinical Biomarker Quantification: NASH Plasma Sorbitol Measurement via UPLC-MS/MS

D-Glucitol-1,1'-d2 serves as the stable isotope-labeled internal standard for validated quantitative LC-MS/MS assays measuring plasma sorbitol as a biomarker for nonalcoholic steatohepatitis (NASH). The +2 Da mass differential enables accurate quantification in complex plasma matrices with intra- and inter-assay precision meeting fit-for-purpose biomarker validation criteria, as demonstrated in a 12-min HILIC-UPLC-MS/MS method successfully applied to human clinical studies [1].

Deuterium NMR Monitoring of Polyol Pathway Flux in Intact Tissues

The site-specific C1 deuteration of D-Glucitol-1,1'-d2 provides a unique ²H NMR handle for real-time, non-invasive monitoring of sorbitol-to-fructose conversion catalyzed by sorbitol dehydrogenase. This approach enables dynamic flux analysis in intact perfused organs or cell suspensions without requiring tissue homogenization or derivatization, eliminating interference from endogenous unlabeled sorbitol proton signals .

Pharmaceutical Quality Control: Sorbitol Content in Drug Formulations and Excipients

In quality control laboratories, D-Glucitol-1,1'-d2 functions as an internal standard for the precise quantification of sorbitol in pharmaceutical formulations—including oral solutions, chewable tablets, and parenteral excipients—by isotope dilution LC-MS. The 98 atom % D isotopic enrichment ensures minimal unlabeled analyte contribution to the quantification channel, supporting compliance with ICH Q2(R1) method validation requirements for accuracy and precision [1].

Food Science and Authenticity Testing: Sorbitol Quantitation in Fruit Products

The compound enables accurate sorbitol determination in complex food matrices such as fruit juices, concentrates, and dietetic products using stable isotope dilution mass spectrometry. The covalent C-D bonds resist exchange under acidic food processing conditions, maintaining isotopic integrity throughout sample preparation and analysis, which is critical for authenticity verification and nutritional labeling compliance [1].

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